molecular formula C21H21N5O3 B14101069 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperazine

Cat. No.: B14101069
M. Wt: 391.4 g/mol
InChI Key: QIHKYELICRPCPQ-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. A common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazole intermediates with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the triazole or benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and triazole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, in anticancer research, this compound has been shown to induce cell cycle arrest and apoptosis by interacting with tubulin and disrupting microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperazine is unique due to its combination of benzodioxole, triazole, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research, making it a valuable compound for further study.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyl-2H-triazol-4-yl)methanone

InChI

InChI=1S/C21H21N5O3/c27-21(20-19(22-24-23-20)16-4-2-1-3-5-16)26-10-8-25(9-11-26)13-15-6-7-17-18(12-15)29-14-28-17/h1-7,12H,8-11,13-14H2,(H,22,23,24)

InChI Key

QIHKYELICRPCPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NNN=C4C5=CC=CC=C5

Origin of Product

United States

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